N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide
Description
N-(2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A 3-fluorophenyl substituent at position 3 of the triazolo-pyridazine ring, which may enhance lipophilicity and metabolic stability.
- An ethoxyethyl linker at position 6, connecting the core to a 2-methylpropanamide group, likely influencing solubility and target interactions.
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-11(2)17(24)19-8-9-25-15-7-6-14-20-21-16(23(14)22-15)12-4-3-5-13(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCMJJJDVMWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorine vs. Methoxy Groups
Linker and Side Chain Variations
Agrochemical vs. Pharmaceutical Potential
- Flumetsulam () demonstrates that triazolo-heterocycles with sulfonamide and halogenated aryl groups are effective herbicides . The target compound’s fluorophenyl and propanamide groups may similarly align with agrochemical design principles.
- In contrast, the benzimidazole-containing analog () is more likely a drug candidate due to benzimidazole’s prevalence in medicinal chemistry (e.g., antiviral or anticancer agents) .
Research Findings and Implications
Key Hypotheses from Structural Analysis
Bioactivity : The target compound’s fluorophenyl group may confer herbicidal activity akin to flumetsulam, while its propanamide side chain could enable kinase inhibition, as seen in other triazolo-pyridazine derivatives.
Solubility : The ethoxyethyl linker may improve aqueous solubility relative to analogs with bulkier aromatic substituents (e.g., benzimidazole in ), aiding formulation .
Metabolic Stability: Fluorine’s presence could reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
